molecular formula C22H27N3O3 B2881179 1-(2-Phenoxyethyl)-3-(1-pivaloylindolin-6-yl)urea CAS No. 1396766-61-2

1-(2-Phenoxyethyl)-3-(1-pivaloylindolin-6-yl)urea

Cat. No. B2881179
CAS RN: 1396766-61-2
M. Wt: 381.476
InChI Key: RSRIUXROUYZRKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenoxyethyl)-3-(1-pivaloylindolin-6-yl)urea, also known as PHENU, is a synthetic compound that has been widely studied for its potential applications in scientific research. PHENU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In

Scientific Research Applications

Enzyme Inhibition and Antioxidant Activity

Ureas derived from phenethylamines, including structures similar to 1-(2-Phenoxyethyl)-3-(1-pivaloylindolin-6-yl)urea, have been synthesized and evaluated for their enzyme inhibitory activities and antioxidant properties. These compounds showed significant inhibitory effects on human carbonic anhydrase I and II, acetylcholinesterase, butyrylcholinesterase, and exhibited good antioxidant activities (Aksu et al., 2016).

Synthesis and Biochemical Evaluation

Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, including molecules structurally related to 1-(2-Phenoxyethyl)-3-(1-pivaloylindolin-6-yl)urea, were synthesized and assessed for antiacetylcholinesterase activity. The aim was to optimize spacer length and test compounds with greater conformational flexibility, which demonstrated that these compounds are compatible with high inhibitory activities (Vidaluc et al., 1995).

Antiproliferative and Antimicrobial Effects

Novel urea and bis-urea derivatives of primaquine with hydroxyphenyl or halogenphenyl substituents were synthesized and evaluated for their antiproliferative effects against various cancer cell lines and antimicrobial activities. Some derivatives exhibited strong antiproliferative effects in low micromolar range and high selectivity against certain cancer cells. Furthermore, urea derivatives showed significant antioxidant activity in DPPH assay and lipid peroxidation tests (Perković et al., 2016).

Neurotransmitter-Gated Ion Channels

Research on urethane, a compound related to ureas, explored its effects on neurotransmitter-gated ion channels. Although not directly related to 1-(2-Phenoxyethyl)-3-(1-pivaloylindolin-6-yl)urea, this study provides insights into how similar urea compounds might interact with neuronal receptors and channels, highlighting the potential for neurological applications (Hara & Harris, 2002).

properties

IUPAC Name

1-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-22(2,3)20(26)25-13-11-16-9-10-17(15-19(16)25)24-21(27)23-12-14-28-18-7-5-4-6-8-18/h4-10,15H,11-14H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRIUXROUYZRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenoxyethyl)-3-(1-pivaloylindolin-6-yl)urea

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